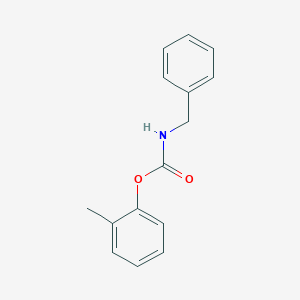

2-Methylphenyl N-benzylcarbamate

Beschreibung

Eigenschaften

CAS-Nummer |

124068-94-6 |

|---|---|

Molekularformel |

C15H15NO2 |

Molekulargewicht |

241.28 g/mol |

IUPAC-Name |

(2-methylphenyl) N-benzylcarbamate |

InChI |

InChI=1S/C15H15NO2/c1-12-7-5-6-10-14(12)18-15(17)16-11-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,16,17) |

InChI-Schlüssel |

VESKSKATKRLGTE-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=CC=C1OC(=O)NCC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Theoretical and Computational Investigations of 2 Methylphenyl N Benzylcarbamate

Hydrolysis

Carbamates can undergo hydrolysis under both acidic and basic conditions to yield the corresponding alcohol, amine, and carbon dioxide. The rate of hydrolysis is influenced by the nature of the substituents on the oxygen and nitrogen atoms. Aryl carbamates are generally more susceptible to hydrolysis than their alkyl counterparts. nih.gov

Thermal Decomposition

The thermal decomposition of carbamates can proceed through different pathways depending on their structure and the reaction conditions. publish.csiro.aumdpi.com For N-H containing carbamates, one common decomposition route is the formation of an isocyanate and an alcohol. publish.csiro.au In the case of 2-Methylphenyl N-benzylcarbamate, thermal decomposition could potentially yield benzyl (B1604629) isocyanate and 2-methylphenol. The presence of substituents on the aryl ring can influence the decomposition temperature and products. cdnsciencepub.com

Reactions at the N-H and Carbonyl Groups

The N-H group of the carbamate (B1207046) can act as a nucleophile in certain reactions. The carbonyl group is susceptible to attack by strong nucleophiles. Carbamates can also react with strong acids and bases. noaa.gov Enamides and enecarbamates, which are related structures, have been shown to act as nucleophiles in various C-C and C-N bond-forming reactions in the presence of a Lewis acid catalyst. nih.gov

Research Applications and Broader Contexts of Carbamate Chemistry in Academic Pursuits

Medicinal Chemistry

The carbamate (B1207046) moiety is a crucial structural component in numerous approved drugs and prodrugs. nih.govnih.gov It is often used as a bioisostere for the amide bond in peptidomimetics to improve metabolic stability and cell permeability. acs.org Carbamate derivatives have been explored for a wide range of therapeutic applications, including as enzyme inhibitors and neuroactive drugs. wosjournals.comepa.gov

Agrochemicals

Carbamates are a significant class of insecticides, herbicides, and fungicides. wikipedia.orgdelaware.govontosight.ai They act by inhibiting the enzyme acetylcholinesterase, which is vital for the nervous system of insects. wikipedia.orgnih.gov Examples of carbamate insecticides include carbaryl (B1668338) and carbofuran. wikipedia.org

Materials Science

Polyurethanes, which are polymers containing repeating carbamate units, are highly versatile materials with a wide array of applications. rsc.orgl-i.co.ukutm.my They are used in foams, coatings, adhesives, and elastomers. rsc.orgutm.myacs.org The properties of polyurethanes can be tailored by varying the isocyanate and polyol monomers used in their synthesis. l-i.co.ukacs.org

Broader Contexts of Carbamate Chemistry in Academic Pursuits

The reversible reaction of amines with carbon dioxide (CO₂) to form carbamates is a cornerstone of industrial CO₂ capture technologies. This chemistry is central to amine scrubbing processes used to remove CO₂ from flue gases. Research is ongoing to develop new amine-based solvents and solid sorbents that can more efficiently capture and release CO₂, often involving the formation and decomposition of carbamate or related species.

In nature, the formation of a carbamate is a critical step in the catalytic cycle of the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO). RuBisCO is the most abundant enzyme on Earth and is responsible for the fixation of atmospheric CO₂ during photosynthesis. The activation of RuBisCO involves the reaction of a specific lysine (B10760008) residue in the active site with a molecule of CO₂ to form a carbamate. This carbamylation is essential for the binding of a magnesium ion (Mg²⁺), which is a necessary cofactor for the enzyme's catalytic activity.

Future Directions and Emerging Avenues in 2 Methylphenyl N Benzylcarbamate Research

Development of Novel and Green Synthetic Methodologies

The traditional synthesis of carbamates, a class of organic compounds to which 2-Methylphenyl N-benzylcarbamate belongs, has often relied on hazardous reagents like phosgene (B1210022). psu.edunih.gov The future of its synthesis lies in the development of greener, more sustainable methods that are both efficient and environmentally benign.

A significant area of focus is the use of carbon dioxide (CO2) as a C1 source. psu.edunih.govrsc.org This approach is highly attractive due to CO2's non-toxic, non-corrosive, and abundant nature. psu.edu Research is ongoing to develop catalytic systems that can efficiently facilitate the reaction between amines, alcohols, and CO2 to produce carbamates under mild conditions. psu.edursc.org For instance, basic catalysts have shown promise in converting amines and alcohols to carbamates with good yields, even without the need for dehydrating agents. psu.edursc.org

Another green alternative involves the use of urea (B33335) as a carbonyl source. rsc.orgresearchgate.net This method avoids the use of phosgene and can produce N-substituted carbamates in high yields over reusable catalysts like TiO2–Cr2O3/SiO2. rsc.org The development of such heterogeneous catalysts is a key aspect of green synthesis, as they can be easily separated from the reaction mixture and reused, reducing waste and cost. rsc.org

Furthermore, the exploration of solvent-free reaction conditions is a growing trend. researchgate.net For example, carbamate (B1207046) derivatives have been synthesized from essential oils and isocyanates without the use of a solvent, highlighting a move towards more environmentally friendly processes. researchgate.net

Future research in this area will likely focus on:

Optimizing catalytic systems for CO2 and urea-based syntheses to improve yields and reaction conditions.

Expanding the scope of green methods to a wider range of substrates for the synthesis of diverse carbamate derivatives.

Investigating the use of renewable starting materials and energy sources.

Exploration of Undiscovered Reactivity Profiles and Chemical Transformations

While the fundamental reactivity of the carbamate group is understood, the specific reactivity profile of this compound, with its particular substitution pattern, offers avenues for new discoveries. The presence of the ortho-methyl group on the phenyl ring and the benzyl (B1604629) group on the nitrogen can influence its electronic and steric properties, potentially leading to unique chemical transformations.

Aryl carbamates have been shown to undergo reactions such as nickel-catalyzed amination and Snieckus-Fries rearrangements. rsc.orgnih.govacs.org The latter involves the orthometalation of the aryl carbamate followed by rearrangement to form ortho-acylated phenols. nih.govacs.org The steric and electronic effects of the substituents on the carbamate and the aromatic ring can significantly impact the rate and outcome of these reactions. nih.gov Investigating how the 2-methylphenyl and N-benzyl groups of the target compound influence these and other known carbamate reactions could reveal novel synthetic pathways.

Furthermore, the N-benzyloxycarbamate moiety can act as an electrophile, reacting with stabilized carbon nucleophiles to form functionalized protected hydroxamic acids. nih.gov This reactivity opens up possibilities for synthesizing a variety of complex molecules, including polyhydroxamic acids and mixed ligand systems. nih.gov

Future research in this domain will likely involve:

Systematic studies of the reactivity of this compound with a wide range of reagents and under various reaction conditions.

Exploration of its potential as a substrate in transition metal-catalyzed cross-coupling reactions. rsc.org

Investigation into intramolecular reactions that could lead to the formation of novel heterocyclic structures.

Advanced Computational Studies for Predictive Molecular Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the elucidation of reaction mechanisms. For this compound and its potential derivatives, computational studies can provide valuable insights that guide experimental work.

Density Functional Theory (DFT) calculations can be employed to study the electronic structure, conformational landscape, and reactivity of the molecule. mdpi.com For instance, computational studies on related carbamate systems have been used to understand the catalytic cycle of their synthesis, identify key intermediates, and determine the thermodynamics and kinetics of each reaction step. mdpi.com Such studies can help in the rational design of more efficient catalysts and the optimization of reaction conditions. mdpi.com

Molecular docking and molecular dynamics (MD) simulations can be used to predict the binding affinity and mode of interaction of this compound derivatives with biological targets. mdpi.com This is particularly relevant for the design of new therapeutic agents. By understanding the structure-activity relationships, researchers can design new derivatives with improved potency and selectivity. mdpi.com For example, computational studies have been used to design resveratrol-based carbamates as selective butyrylcholinesterase inhibitors. mdpi.com

Future directions in computational studies include:

Developing more accurate and efficient computational models to predict the properties and reactivity of carbamate derivatives.

Using machine learning and artificial intelligence to screen large virtual libraries of potential derivatives for desired properties.

Combining computational and experimental data to gain a deeper understanding of the mechanisms of action of biologically active carbamates.

Integration with Automated Synthesis and High-Throughput Experimentation

The integration of automated synthesis and high-throughput experimentation (HTE) is revolutionizing the way chemical research is conducted. thegauntgroup.comyoutube.comchemspeed.com These technologies allow for the rapid synthesis and screening of large numbers of compounds, significantly accelerating the discovery of new materials and catalysts. thegauntgroup.comyoutube.com

For this compound, automated systems can be used to rapidly explore a wide range of reaction conditions for its synthesis, such as different catalysts, solvents, and temperatures. youtube.comchemspeed.com This can lead to the quick identification of optimal conditions for producing the compound and its derivatives with high yield and purity. youtube.com

HTE can also be used to screen libraries of this compound derivatives for specific properties, such as biological activity or catalytic performance. youtube.com By using miniaturized reaction formats and robotic handling, thousands of experiments can be performed in a short period of time, generating large datasets that can be analyzed to identify promising lead compounds. thegauntgroup.comyoutube.com

The future of this field will likely see:

The development of fully automated platforms that can design, synthesize, and test new carbamate derivatives with minimal human intervention.

The use of machine learning algorithms to analyze the large datasets generated by HTE and to predict the outcomes of future experiments.

The application of these technologies to the discovery of new applications for this compound and its derivatives in areas such as materials science and catalysis.

Investigation of New Chemical Applications for Diverse Derivatives

The true potential of this compound lies in the diverse applications of its derivatives. The carbamate functional group is a key structural motif in many biologically active compounds and materials. nih.gov By chemically modifying the 2-methylphenyl and N-benzyl portions of the molecule, a wide array of new derivatives with unique properties can be created.

In medicinal chemistry, carbamate derivatives have been explored as potential therapeutic agents for a variety of diseases. nih.govmdpi.com For example, derivatives of benzyl carbamate are being investigated as antitubercular agents. mdpi.com The structural features of this compound could serve as a scaffold for the design of new inhibitors of enzymes such as cholinesterases, which are implicated in Alzheimer's disease. nih.gov

In materials science, carbamates are fundamental building blocks of polyurethanes, a versatile class of polymers with a wide range of applications. mit.edu Derivatives of this compound could be explored as monomers for the synthesis of new polymers with tailored properties, such as improved thermal stability or specific mechanical characteristics.

The field of agrochemicals also presents potential applications. Strobilurins, a major class of agricultural fungicides, often contain a carbamate moiety. researchgate.net The synthesis and evaluation of derivatives of this compound for their potential as new pesticides is a plausible research direction.

Future research into new applications will likely focus on:

The synthesis and biological evaluation of a diverse library of this compound derivatives.

The exploration of their use as building blocks for the creation of novel polymers and functional materials.

Investigation into their potential as agrochemicals or other specialty chemicals.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Methylphenyl N-benzylcarbamate, and how can reaction efficiency be optimized?

- Methodology : React benzylamine with 2-methylphenyl chloroformate in the presence of a mild base (e.g., triethylamine) under anhydrous conditions. Purify via column chromatography (silica gel, hexane/ethyl acetate 7:3) and confirm purity by HPLC (>98%) . Optimize yields (typically 70–85%) by controlling temperature (0–5°C) and stoichiometric ratios (1:1.1 amine:chloroformate).

- Key Parameters : Monitor reaction progress via TLC (Rf ≈ 0.4 in ethyl acetate). Use FT-IR to confirm carbamate C=O stretch (~1700 cm⁻¹) and NH stretch (~3300 cm⁻¹) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Analytical Workflow :

- NMR : ¹H NMR (CDCl₃): δ 7.35–7.15 (m, aromatic H), 5.10 (s, NH), 4.40 (d, J = 6.0 Hz, CH₂), 2.35 (s, CH₃) .

- Mass Spectrometry : ESI-MS m/z 242.1 [M+H]⁺ (calculated 241.29 g/mol) .

- Solubility : Sparingly soluble in water (<0.1 mg/mL); soluble in DMSO, DMF, and dichloromethane .

Advanced Research Questions

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

- Strategy : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to model transition states for nucleophilic attack at the carbamate carbonyl. Compare with experimental data from analogous compounds (e.g., 2-chloro-N-(2-methylphenyl)propanamide, where bromine substitution occurs at the β-carbon) .

- Validation : Correlate computed activation energies with kinetic data from HPLC-monitored reactions (e.g., hydrolysis rates under basic conditions) .

Q. How do structural modifications (e.g., methyl group position) affect the biological activity of carbamate derivatives?

- Case Study : Replace the 2-methylphenyl group with 4-methylphenyl (para-substitution) and assess changes in cytotoxicity (e.g., IC₅₀ in cancer cell lines) and metabolic stability (microsomal assays). Structural analogs like 1-(2-Methylphenyl)piperidin-4-one show enhanced activity due to improved lipophilicity (logP 2.8 vs. 2.3 for parent compound) .

- SAR Insights : Ortho-substitution (2-methyl) sterically hinders enzymatic hydrolysis, increasing plasma half-life by ~20% compared to para-substituted analogs .

Q. What are the key challenges in reconciling contradictory stability data for this compound under varying pH conditions?

- Contradiction Analysis :

- Acidic Conditions (pH 2) : Rapid degradation (t₁/₂ = 2 h) via carbamate hydrolysis to benzylamine and 2-methylphenol .

- Basic Conditions (pH 9) : Stable for >24 h due to resonance stabilization of the carbamate anion .

- Resolution : Use LC-MS to identify degradation products and validate mechanisms. Adjust formulation buffers (e.g., citrate vs. phosphate) to mitigate instability in acidic environments .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.